

Technical Support Center: Overcoming Acquired Resistance to Infigratinib In Vitro

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Compound of Interest		
Compound Name:	Infigratinib	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to **Infigratinib** in vitro.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to **Infigratinib** in vitro?

Acquired resistance to **Infigratinib**, a reversible ATP-competitive FGFR inhibitor, primarily occurs through two main avenues:

- On-Target Modifications: The most common mechanism involves the emergence of secondary mutations within the FGFR2 kinase domain.[1] These mutations can sterically hinder the binding of Infigratinib to the ATP pocket, rendering the drug ineffective.[1] Studies have shown that approximately 60% of patients with acquired resistance develop these secondary mutations.[1]
- Off-Target Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling to drive proliferation and survival.[2][3] Key bypass pathways implicated in Infigratinib resistance include the PI3K/AKT/mTOR and RAS/MAPK pathways.[3][4] Upregulation of other receptor tyrosine kinases, such as MET, has also been identified as a resistance mechanism.[3]

Q2: How can I identify the specific resistance mechanism in my cell line?



A stepwise approach is recommended:

- Confirm Resistance: First, confirm the shift in sensitivity by determining the half-maximal
 inhibitory concentration (IC50) of Infigratinib in your resistant cell line compared to the
 parental, sensitive line. A significant increase in IC50 indicates acquired resistance.
- Sequence the FGFR2 Kinase Domain: Perform targeted Sanger sequencing or nextgeneration sequencing (NGS) of the FGFR2 kinase domain (exons 1-17) to screen for known resistance mutations.[1]
- Analyze Bypass Pathways: If no on-target mutations are found, investigate the activation of key bypass signaling pathways. Use techniques like Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key proteins such as AKT, ERK, and mTOR.
 [3][5] Also, evaluate the expression level of receptor tyrosine kinases like MET.[3]

Q3: What are the most common FGFR2 mutations that confer resistance to Infigratinib?

Clinical and preclinical studies have identified several recurrent mutations in the FGFR2 kinase domain. The most frequently observed mutations affect two key regions:

- Gatekeeper Residue (V565): The V565F mutation is one of the most common and confers a high degree of resistance to reversible inhibitors like **Infigratinib**.[1] Other substitutions at this position, such as V565L and V565I, also reduce sensitivity.[1]
- Molecular Brake Residue (N550): Mutations at the N550 position, such as N550K and N550H, are also prevalent in patients who have developed resistance.[1][6][7]

Other reported mutations include E565A and L617M, which have been identified in patients after disease progression on **Infigratinib**.[5][8]

Q4: Which alternative FGFR inhibitors can overcome **Infigratinib** resistance?

Next-generation, irreversible FGFR inhibitors have been developed to overcome resistance mediated by secondary FGFR2 mutations.

• Futibatinib (TAS-120): This covalent inhibitor can overcome resistance conferred by some, but not all, gatekeeper mutations.[4][9] For instance, while it shows activity against many

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mutations that cause resistance to reversible inhibitors, its efficacy can be markedly decreased by the V565F mutation.[1]

 Other Investigational Inhibitors: Compounds like KIN-3248 are being developed to show activity against a broader spectrum of prevalent FGFR2 kinase domain mutations that drive resistance to approved inhibitors.[10]

Q5: What combination therapies are effective against **Infigratinib** resistance driven by bypass pathways?

When resistance is mediated by the activation of bypass signaling, a combination therapy approach is often necessary.

- PI3K/AKT/mTOR Pathway Activation: Combining an FGFR inhibitor with a PI3K, AKT, or mTOR inhibitor (e.g., Everolimus) can restore sensitivity.[3][5][8] This strategy has shown synergistic anti-tumor effects in preclinical models.[3]
- RAS/MAPK Pathway Activation: If resistance is driven by alterations in the MAPK pathway (e.g., KRAS, BRAF amplification), co-targeting with MEK inhibitors may be a viable strategy. [4]
- MET Amplification: In cases of MET-driven resistance, combining **Infigratinib** with a MET inhibitor (e.g., crizotinib, capmatinib) can overcome the bypass signaling.[3][11]
- EGFR Feedback Activation: Studies have shown that feedback activation of EGFR signaling can limit the efficacy of FGFR inhibitors. Co-inhibition of EGFR can potentiate the response to FGFR inhibitors and overcome this form of adaptive resistance.[12]

Section 2: Troubleshooting Guide

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Problem / Observation	Possible Cause(s)	Recommended Action(s)
My Infigratinib-sensitive cell line is showing a reduced response over time.	Development of a resistant sub-population. 2. Experimental variability or cell line contamination.	1. Perform an IC50 assay to quantify the change in sensitivity. 2. If resistance is confirmed, isolate single-cell clones to establish a pure resistant line. 3. Initiate the workflow to identify the resistance mechanism (See FAQ Q2).
I have confirmed an on-target FGFR2 mutation (e.g., V565F) in my resistant cell line.	The mutation is sterically hindering Infigratinib binding to the FGFR2 kinase domain.[1]	1. Test the efficacy of irreversible FGFR inhibitors like Futibatinib.[9] Note that sensitivity may vary depending on the specific mutation.[1] 2. Consult the data in Table 2 for guidance on inhibitor selection.
My resistant cells have no FGFR2 kinase domain mutations.	Resistance is likely mediated by the activation of a bypass signaling pathway.[3][4]	1. Perform Western blot analysis to check for hyperactivation of the MAPK (p-ERK) and PI3K/AKT (p- AKT) pathways.[5] 2. Assess MET protein expression levels, as MET amplification is a known resistance mechanism. [3] 3. Based on the activated pathway, test a combination therapy strategy as outlined in Table 3.
My combination therapy (e.g., FGFRi + mTORi) is not effective.	1. The cells may have developed multiple resistance mechanisms simultaneously (e.g., an on-target mutation and bypass activation).[7] 2. A	1. Sequence the FGFR2 kinase domain to rule out a concomitant on-target mutation. 2. Perform a broader analysis of signaling pathways (e.g., phospho-RTK array) to



different, un-targeted bypass pathway may be active.

identify other potential escape routes. 3. Consider a triple combination therapy or switching to an alternative treatment strategy based on the new findings.

Section 3: Data & Visualization Data Tables

Table 1: Common FGFR2 Mutations Conferring Resistance to Infigratinib

Mutation	Location/Type	Effect on Infigratinib	Reference(s)
V565F/I/L	Gatekeeper Residue	High-level resistance by blocking drug binding	[1]
N550K/H	Molecular Brake	Resistance by altering kinase conformation	[1][6]
E565A	Kinase Domain	Identified post- progression on Infigratinib	[5][8]
L617M	Kinase Domain	Identified post- progression on Infigratinib	[5][8]
N549H/K	Kinase Domain	Decreases binding affinity of Infigratinib	[6]

Table 2: Efficacy of Alternative FGFR Inhibitors Against Infigratinib-Resistant Mutations



Inhibitor	Туре	Efficacy Against Infigratinib Resistance Mutations	Reference(s)
Infigratinib	Reversible	Ineffective against most gatekeeper/molecular brake mutations	[1]
Futibatinib	Irreversible (Covalent)	Active against many mutations, but shows reduced activity against V565F	[1][9]
KIN-3248	Irreversible (Covalent)	Designed to overcome prevalent resistance mutations, including gatekeeper and molecular brake	[10]

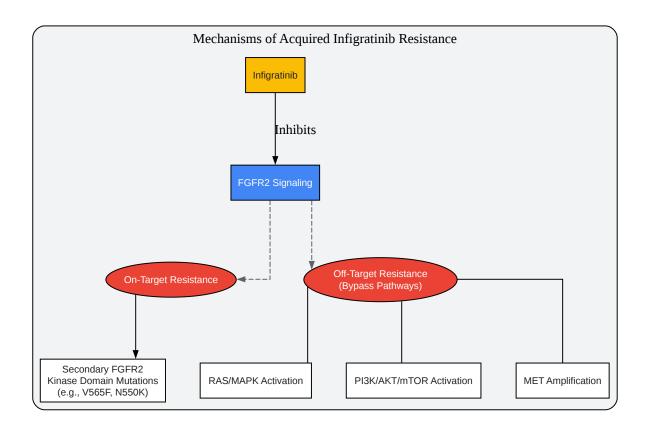
Table 3: Recommended Combination Therapies for Bypass Pathway Activation



Activated Bypass Pathway	Mechanism	Recommended Combination	Reference(s)
PI3K/AKT/mTOR	Upregulation of signaling downstream of FGFR.	Infigratinib + mTOR inhibitor (e.g., Everolimus) or PI3K/AKT inhibitor.	[3][5][8]
RAS/MAPK	Amplification of BRAF, RAF1, KRAS; reactivation of ERK signaling.	Infigratinib + MEK inhibitor.	[4]
MET Amplification	Transcriptional upregulation of MET leading to MAPK reactivation.	Infigratinib + MET inhibitor (e.g., Crizotinib, Capmatinib).	[3][11]
EGFR Signaling	Feedback activation of EGFR signaling limits FGFR inhibitor efficacy.	Infigratinib + EGFR inhibitor.	[12]

Diagrams and Workflows

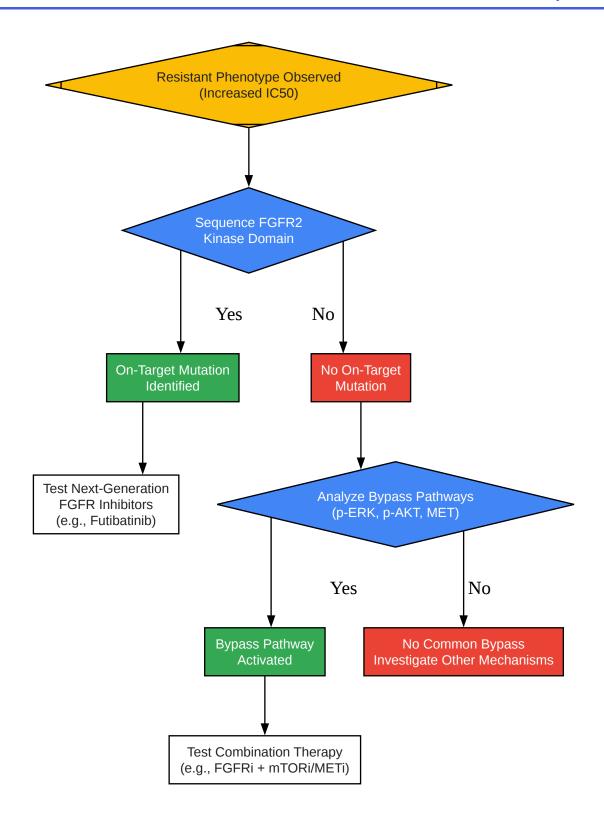




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Caption: Primary mechanisms of acquired resistance to Infigratinib.

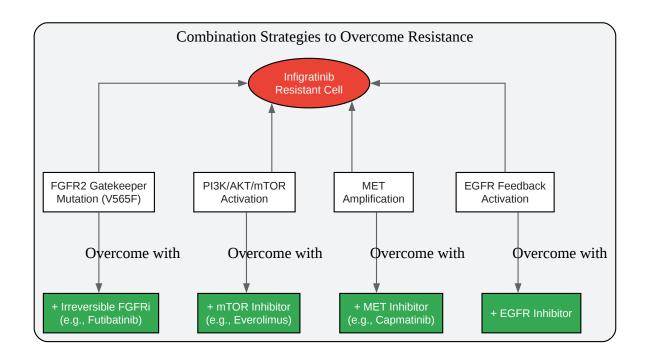




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Caption: Workflow for investigating **Infigratinib** resistance mechanisms.





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